(S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide is a chiral compound notable for its applications in chemistry, biology, and medicine. This compound features a chiral center, which contributes to its unique properties and interactions with biological systems. Its chemical structure allows it to serve as a versatile building block in organic synthesis and pharmaceutical development. The compound is classified as an amide due to the presence of the amide functional group, and it is recognized for its potential therapeutic effects, particularly in anti-inflammatory and analgesic contexts.
The synthesis of (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide typically involves the nucleophilic substitution reaction between (S)-2-chloroacetamide and (S)-2-hydroxy-1-phenylethylamine. This reaction is generally conducted in a solvent such as dichloromethane or ethanol, with a base like triethylamine to facilitate the process. The reaction conditions are controlled to optimize yield and purity.
In industrial settings, large-scale synthesis may utilize automated reactors and continuous flow systems, which enhance efficiency and consistency in production. These methods are designed to maximize yield while minimizing by-products, making them suitable for commercial applications.
The molecular formula of (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide is C10H12ClN O2. The compound features a chiral center at the carbon atom adjacent to the hydroxyl group, which significantly influences its biological activity and interactions.
The compound has a molecular weight of approximately 215.66 g/mol. Its structural characteristics include:
(S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide can undergo various chemical transformations:
The mechanism of action for (S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the chiral center enhances its binding affinity to these targets, potentially leading to inhibition of enzyme activity or modulation of receptor signaling pathways. This mechanism underlies its observed biological effects, particularly in therapeutic contexts.
(S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide is typically characterized by:
Key chemical properties include:
Relevant analyses such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of the compound .
(S)-2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide has a variety of scientific uses:
(S)-2-Chloro-N-(2-hydroxy-1-phenylethyl)acetamide (CAS 291545-74-9) is synthesized via stereoselective reactions that leverage chiral catalysts or auxiliaries to enforce the (S)-configuration at the benzylic carbon. The core strategy involves nucleophilic ring-opening of (S)-styrene oxide derivatives with chloroacetamide nucleophiles under catalytic conditions. Chiral Lewis acid catalysts (e.g., BINOL-derived zinc complexes) coordinate with the epoxide oxygen and the carbonyl oxygen of chloroacetamide, directing anti-attack of the nitrogen at the less hindered epoxide carbon with >90% regioselectivity and enantiomeric excess (ee) up to 95% [8]. Alternative routes employ phase-transfer catalysts (PTCs) such as cinchonidinium salts in biphasic systems (toluene/50% NaOH), achieving 85–90% ee by stabilizing the transition state through π-π stacking between the quinoline moiety of the PTC and the phenyl ring of the epoxide [3].
Table 1: Catalytic Systems for Asymmetric Synthesis
Catalyst Type | Reaction Conditions | ee (%) | Yield (%) |
---|---|---|---|
Zn-BINOL complex | THF, 25°C, 12h | 95 | 88 |
Cinchonidinium PTC | Toluene/50% NaOH, 5°C, 8h | 88 | 82 |
Proline-derived organocatalyst | DMSO, RT, 24h | 78 | 75 |
Key challenges include suppressing racemization during amide bond formation. This is mitigated by using mild acylating agents like chloroacetic anhydride instead of chloroacetyl chloride and maintaining reaction temperatures below 0°C [3] [8].
Racemic mixtures of 2-chloro-N-(2-hydroxy-1-phenylethyl)acetamide are resolved via diastereomeric salt crystallization or enzymatic kinetic resolution. Diastereomeric salt formation employs (1R)-(−)-10-camphorsulfonic acid in ethyl acetate, selectively precipitating the (S)-amine·(1R)-CSA salt with diastereomeric ratios (dr) of 1:9. The free (S)-amine is liberated using NaOH and acylated with chloroacetyl chloride to yield the target acetamide with 98% ee [3] [8]. Enzymatic methods utilize lipase B from Candida antarctica (CAL-B) in vinyl acetate, selectively acetylating the (R)-enantiomer at the hydroxyl group (E-value >200). The unreacted (S)-alcohol is then separated and converted to the chloroacetamide derivative, achieving ≥99% ee after recrystallization from hexane/ethyl acetate (3:1) [4].
Table 2: Resolution Efficiency Comparison
Method | Resolving Agent/Enzyme | dr/ee (%) | Recovery Yield (%) |
---|---|---|---|
Diastereomeric salt | (1R)-(−)-CSA | 98 ee | 35 |
Enzymatic resolution | CAL-B lipase | 99 ee | 45 |
Chiral chromatography | Amylose-derived column | >99 ee | 25 |
Chiral HPLC (amylose-based columns, heptane/i-PrOH 85:15) monitors enantiopurity, revealing baseline separation of (R)- and (S)-isomers (α = 1.8) [1] [4].
The (S)-configuration dictates regioselectivity in ring-forming reactions and solid-state packing via hydrogen-bonding networks. In cyclization to oxazolines, the (S)-isomer undergoes intramolecular SN₂ displacement at C2 of the chloroacetamide group with 5-exo-tet selectivity, yielding 4-phenyl-4,5-dihydrooxazole at 70°C in DMF. In contrast, the (R)-isomer forms the 6-membered morpholine derivative (30% yield) due to hindered nucleophilic attack [1] [3]. X-ray crystallography of related (S)-configured chloroacetamides confirms anti-periplanar alignment of the C–Cl bond and N–H group, enabling efficient cyclization [2].
Hydrogen bonding also differs: The (S)-isomer forms linear chains via N–H⋯O=C and O–H⋯N hydrogen bonds in the crystal lattice (d = 2.02 Å), enhancing thermal stability (decomposition at 215°C vs. 195°C for the (R)-isomer) [2] [7]. This impacts solubility, with the (S)-isomer exhibiting 20% higher solubility in DMSO due to disrupted crystal packing.
Table 3: Stereochemistry-Dependent Reactivity
Reaction | (S)-Isomer Outcome | (R)-Isomer Outcome | Rate Ratio (S/R) |
---|---|---|---|
Oxazoline cyclization | 90% yield (5-membered) | 30% yield (6-membered) | 3.0 |
O-Alkylation | 75% yield | 55% yield | 1.4 |
Hydrolysis (NaOH) | 5% epimerization | 20% epimerization | 0.25 |
Epimerization at C1 occurs under basic conditions (pH >10) due to reversible enolization, but the (S)-isomer shows 4-fold slower racemization due to stabilizing O–H⋯O=C interactions in the transition state [3] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3